molecular formula C10H21Cl2N B13810902 1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride CAS No. 83556-85-8

1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride

Cat. No.: B13810902
CAS No.: 83556-85-8
M. Wt: 226.18 g/mol
InChI Key: CEEKMXMGOHQJAL-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride is a quaternary ammonium compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride typically involves the alkylation of 2,6-dimethylpiperidine with 3-chloropropyl chloride. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as crystallization or distillation, are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents, such as water or alcohols, under mild to moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide, peracids, or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents, such as tetrahydrofuran or ether, under an inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted piperidines, depending on the nucleophile used.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced amines and other reduced forms of the compound.

Scientific Research Applications

1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2,6-dimethylpiperidin-1-ium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

83556-85-8

Molecular Formula

C10H21Cl2N

Molecular Weight

226.18 g/mol

IUPAC Name

1-(3-chloropropyl)-2,6-dimethylpiperidin-1-ium;chloride

InChI

InChI=1S/C10H20ClN.ClH/c1-9-5-3-6-10(2)12(9)8-4-7-11;/h9-10H,3-8H2,1-2H3;1H

InChI Key

CEEKMXMGOHQJAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC([NH+]1CCCCl)C.[Cl-]

Origin of Product

United States

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